Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound notable for its potential applications in medicinal chemistry and drug development. It belongs to the class of carbamate derivatives, which are widely recognized for their biological activity. The compound is characterized by the presence of a trifluoromethyl group, which can enhance its pharmacological properties.
The compound's chemical information can be found in various databases, including PubChem and ChemBase, which provide detailed descriptions of its properties and structure. The CAS number for tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is 1251924-65-8, and its molecular formula is C10H16F3NO3 .
Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can be classified under several categories:
The synthesis of tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves the following methods:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the synthetic route chosen.
The molecular structure of tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can be represented using various notations:
O=C(OC(C)(C)C)NC1CC(C1)(O)C(F)(F)F
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)
This structure indicates the presence of a cyclobutane ring substituted with a hydroxy group and a trifluoromethyl group, providing insights into its potential reactivity and interactions with biological targets.
Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions typical for carbamates:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Relevant data on these properties can be sourced from chemical databases like PubChem and ChemBase .
Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate has potential applications in:
Research into this compound's specific applications is ongoing, emphasizing its relevance in drug discovery and development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2